molecular formula C10H20N2O3 B6167018 tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate CAS No. 1936680-39-5

tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate

Cat. No. B6167018
CAS RN: 1936680-39-5
M. Wt: 216.3
InChI Key:
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Description

Tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate (TBHMA) is an organic compound that has been used in a variety of scientific research applications. TBHMA is a member of the azetidine family and is composed of a tert-butyl group and a hydroxymethyl group attached to an azetidine ring. The molecule is of interest due to its unique properties, which make it useful for a variety of research applications.

Mechanism of Action

Tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate is an inhibitor of the enzyme cytochrome P450 2B4. This enzyme is involved in the metabolism of drugs and other compounds, and tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been shown to inhibit its activity. In addition, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been shown to interact with a variety of proteins, including the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been shown to have anti-nociceptive effects and to modulate the activity of several enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate in laboratory experiments has a number of advantages. tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate is a relatively inexpensive and readily available compound, and its structure can be easily modified to produce a variety of derivatives. Additionally, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to the use of tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate in laboratory experiments. For example, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate is a relatively large and complex molecule, making it difficult to study its structure and reactivity. Additionally, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate is a relatively new compound, and its effects are not yet fully understood.

Future Directions

The use of tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate in scientific research is still in its early stages, and there are a number of potential future directions for research. For example, further studies could be conducted to investigate the structure and reactivity of tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate and its derivatives. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate, as well as its potential use in drug design and development. Finally, further studies could be conducted to investigate the mechanism of action of tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate and its potential use as an inhibitor of cytochrome P450 2B4.

Synthesis Methods

Tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl chloroformate with a primary amine, such as methylamine, to produce an ester intermediate. This intermediate is then reacted with hydroxymethyl azetidine to form the desired product, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been used in a variety of scientific research applications, including as a chemical reagent in organic synthesis and as a biological probe. tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate is also used as a model compound for studying the structure and reactivity of azetidine compounds. Additionally, tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate has been used in studies of enzyme catalysis, protein folding, and drug design.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate with methylamine followed by reduction with sodium borohydride and then reaction with formaldehyde.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)azetidine-1-carboxylate", "methylamine", "sodium borohydride", "formaldehyde" ], "Reaction": [ "Step 1: Reaction of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate with methylamine in the presence of a base such as sodium hydroxide to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate", "Step 2: Reduction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with sodium borohydride to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate", "Step 3: Reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with formaldehyde in the presence of a base such as sodium hydroxide to form tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate" ] }

CAS RN

1936680-39-5

Product Name

tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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